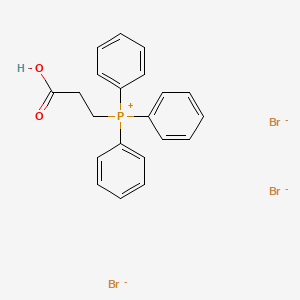
(2-Carboxyethyl)triphenylphosphoniumtribromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE typically involves the reaction of triphenylphosphine with 2-bromoacetic acid, followed by the addition of bromine . The reaction conditions often require a solvent such as tetrahydrofuran (THF) or dichloromethane, and the compound is sensitive to moisture . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the product.
Análisis De Reacciones Químicas
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are less commonly documented.
Reduction: The compound can be reduced, but this is less typical due to its stability.
Substitution: It is primarily used in substitution reactions, particularly for the α-bromination of ketones and ketone acetals. The major products formed are α-brominated ketones or ketone acetals.
Aplicaciones Científicas De Investigación
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a bromine transfer agent for selective α-bromination reactions.
Biology: Its applications in biology are less documented, but it may be used in studies involving brominated compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE involves the transfer of bromine atoms to target molecules. This process typically occurs through the formation of a bromonium ion intermediate, which then reacts with the substrate to form the brominated product . The molecular targets are usually ketones or ketone acetals, and the pathways involve the formation and stabilization of the bromonium ion .
Comparación Con Compuestos Similares
(2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE is unique due to its specific application in selective α-bromination reactions. Similar compounds include:
Triphenylphosphine: Used in various organic synthesis reactions but lacks the bromine transfer capability.
2-Bromoacetic Acid: A precursor in the synthesis of (2-CARBOXYETHYL)TRIPHENYLPHOSPHONIUM TRIBROMIDE but not used as a bromine transfer agent.
Other Phosphonium Salts: These may have similar structures but different reactivity profiles and applications.
Propiedades
Fórmula molecular |
C21H20Br3O2P-2 |
|---|---|
Peso molecular |
575.1 g/mol |
Nombre IUPAC |
2-carboxyethyl(triphenyl)phosphanium;tribromide |
InChI |
InChI=1S/C21H19O2P.3BrH/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h1-15H,16-17H2;3*1H/p-2 |
Clave InChI |
MWTHFCFAFSOSPT-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Bromo-2-(2,2-difluoroethoxy)pyridin-4-yl]methanol](/img/structure/B11822354.png)
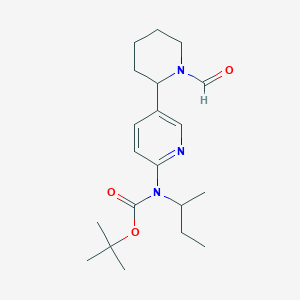

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

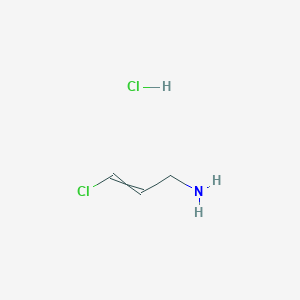
![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
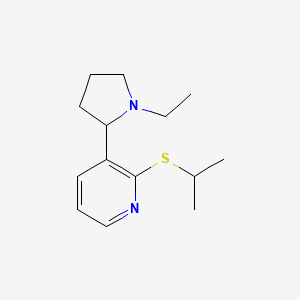


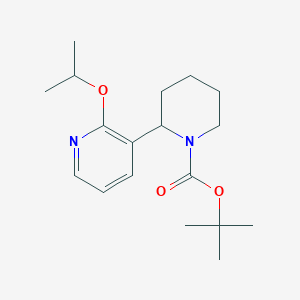
![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)


